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N,N,N',N'-Tetramethyl-1,3-butanediamine

Cat. No.: B147491
CAS No.: 97-84-7
M. Wt: 144.26 g/mol
InChI Key: AXFVIWBTKYFOCY-UHFFFAOYSA-N
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Description

Historical Context of Alkyl Diamine Chemistry

The field of alkyl diamine chemistry is rooted in the broader history of polyamine research, which dates back to 1678 when Antonie van Leeuwenhoek first observed crystalline substances in human semen. tncintlchem.comresearchgate.net These crystals were later identified as spermine, a polyamine, though its exact structure was not determined until nearly 250 years later. tncintlchem.combdmaee.net Throughout the 19th and early 20th centuries, scientists isolated other related compounds, including the diamine putrescine (1,4-diaminobutane), from various biological systems. tncintlchem.combdmaee.net

The scientific significance of these molecules grew as 20th-century research elucidated their vital roles in cellular processes and growth. tncintlchem.comresearchgate.net Concurrently, the rise of polymer science highlighted the industrial importance of diamines. Simple alkyl diamines, such as 1,6-diaminohexane, became essential monomers for the synthesis of polyamides like Nylon. bdmaee.net The development of coordination chemistry, particularly spurred by the discovery of cisplatin's therapeutic properties, brought another dimension to the field, establishing diamines as crucial bidentate ligands that can form stable complexes with metal ions. marketresearchfuture.comgminsights.com The synthesis of more complex, substituted diamines like N,N,N',N'-Tetramethyl-1,3-butanediamine is a continuation of this history, driven by the need for molecules with tailored properties for specific applications, such as catalysis and materials science.

Structural Characteristics and Chemical Significance of this compound

The chemical identity and behavior of this compound are directly linked to its molecular architecture. Its structure consists of a four-carbon butane (B89635) backbone, with dimethylamino groups [-N(CH₃)₂] attached to the first and third carbon atoms. tncintlchem.com This arrangement makes it a chiral molecule.

The key structural and chemical features are summarized below:

Molecular Formula : C₈H₂₀N₂ tncintlchem.comresearchgate.netbdmaee.netmarketresearchfuture.com

Molecular Weight : Approximately 144.26 g/mol researchgate.netbdmaee.netmarketresearchfuture.com

IUPAC Name : 1-N,1-N,3-N,3-N-tetramethylbutane-1,3-diamine tncintlchem.com

CAS Registry Number : 97-84-7 tncintlchem.commarketresearchfuture.com

The chemical significance of this compound stems primarily from the two tertiary amine functional groups. The nitrogen atoms possess lone pairs of electrons, making them Lewis bases. This allows the molecule to function as a bidentate chelating ligand, capable of coordinating with a single metal center through both nitrogen atoms to form a stable ring structure. The flexibility of the butane chain enables the nitrogen atoms to position themselves effectively for chelation. Furthermore, as a base, it readily reacts with acids in exothermic neutralization reactions to form salts. tncintlchem.com

A summary of its key physical properties is provided in the interactive table below.

PropertyValue
AppearanceColorless liquid tncintlchem.comtncintlchem.com
Boiling Point~165 °C bdmaee.nettncintlchem.com
Melting Point< -100 °C tncintlchem.com
Density~0.787–0.802 g/mL tncintlchem.combdmaee.net
Solubility in WaterSoluble tncintlchem.comtncintlchem.com
Vapor Pressure1.64 mmHg at 20 °C tncintlchem.com
Refractive Index~1.431 tncintlchem.com

Overview of this compound Applications in Scientific Disciplines

The primary application of this compound in scientific and industrial disciplines is in the field of polymer chemistry, where it functions as a catalyst. tncintlchem.comtncintlchem.comresearchgate.net

Epoxy Resin Systems : In epoxy resin chemistry, amine compounds are widely used as curing agents or hardeners. hanepoxy.netacs.org They react with the epoxide rings of the resin monomers, initiating a cross-linking process that transforms the liquid resin into a hard, thermoset polymer. hanepoxy.netbdmaee.net While primary and secondary amines are direct curing agents, tertiary amines like this compound act as accelerators or catalysts for the curing reaction, particularly when used with other hardeners like anhydrides. tncintlchem.comtncintlchem.comresearchgate.net Its catalytic activity can increase the cure speed, allowing for faster processing times in applications such as coatings, adhesives, and composites. acs.orgmdpi.com

High-Energy Fuels : The compound has also been identified for its use in high-energy fuel formulations, although detailed research findings in open literature are limited. tncintlchem.com

Current Research Landscape and Future Directions in this compound Studies

The current research landscape for amine catalysts, including this compound, is strongly influenced by global trends towards sustainability and stricter environmental regulations. tncintlchem.comgminsights.com A significant focus is on mitigating the environmental and health impacts associated with traditional catalysts, particularly the emission of volatile organic compounds (VOCs). researchgate.nettncintlchem.com

Current Research Focus:

Low-VOC and Non-Odor Catalysts : A major area of research is the development of amine catalysts with low volatility to reduce emissions during and after the curing of polyurethanes and epoxies. bdmaee.nettncintlchem.com This involves designing molecules that are less likely to become airborne or that can be chemically incorporated into the final polymer matrix.

Mechanistic Studies : Detailed kinetic and computational studies continue to explore the precise mechanisms by which tertiary amines catalyze urethane (B1682113) formation. researchgate.netrsc.org A deeper understanding of these mechanisms aids in the rational design of more efficient and selective catalysts.

Future Directions:

Bio-Based Catalysts : A key future trend is the development of amine catalysts derived from renewable resources, such as plant oils and amino acids. tncintlchem.comtncintlchem.combdmaee.net This aligns with green chemistry principles by reducing the reliance on petrochemical feedstocks and lowering the carbon footprint of polymer production.

Enhanced Environmental Performance : The development of biodegradable catalysts and catalysts with reduced toxicity is an important long-term goal. bdmaee.netmdpi.com

Advanced Catalytic Systems : Research is moving towards "smart" or functional catalysts. This includes the development of delayed-action or latent catalysts that remain inactive until triggered by a specific stimulus (e.g., heat), providing better control over industrial processes. bdmaee.netgoogle.com

New Polymer Systems : The emergence of novel polymer systems, such as non-isocyanate polyurethanes (NIPUs) and waterborne resin formulations, presents a demand for new catalytic systems. researchgate.netbdmaee.netacs.org Future research will likely explore the efficacy of existing diamines like this compound or the development of new catalysts tailored for these greener polymer technologies.

While this compound remains a functional catalyst, future research will likely focus on developing more sustainable alternatives or integrating it into more environmentally benign manufacturing processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20N2 B147491 N,N,N',N'-Tetramethyl-1,3-butanediamine CAS No. 97-84-7

Properties

IUPAC Name

1-N,1-N,3-N,3-N-tetramethylbutane-1,3-diamine
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InChI

InChI=1S/C8H20N2/c1-8(10(4)5)6-7-9(2)3/h8H,6-7H2,1-5H3
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InChI Key

AXFVIWBTKYFOCY-UHFFFAOYSA-N
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Canonical SMILES

CC(CCN(C)C)N(C)C
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Molecular Formula

C8H20N2
Record name N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE
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DSSTOX Substance ID

DTXSID0026121
Record name N,N,N',N'-Tetramethyl-1,3-butanediamine
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Molecular Weight

144.26 g/mol
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Physical Description

N,n,n',n'-tetramethyl-1,3-butanediamine is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO]
Record name N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE
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Boiling Point

329 °F at 760 mmHg (NTP, 1992)
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Flash Point

114 °F (NTP, 1992)
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Solubility

Soluble (NTP, 1992)
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Density

0.802 at 68 °F (NTP, 1992) - Less dense than water; will float
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Vapor Pressure

1.64 mmHg at 68 °F (NTP, 1992), 1.64 [mmHg]
Record name N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE
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CAS No.

97-84-7
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Melting Point

less than -148 °F (NTP, 1992)
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Synthetic Methodologies and Advanced Synthesis of N,n,n ,n Tetramethyl 1,3 Butanediamine

Established Synthetic Pathways to N,N,N',N'-Tetramethyl-1,3-butanediamine

The synthesis of this compound is achieved through several established chemical routes, leveraging classical organic reactions for the formation of tertiary amines.

Classical Organic Synthesis Routes to Tertiary Diamines

The preparation of tertiary diamines like this compound generally relies on the alkylation of primary or secondary amines. Key methodologies include:

Direct Alkylation : This method involves the reaction of a starting diamine, such as 1,3-diaminobutane, with an alkylating agent. For the synthesis of this compound, methyl iodide is a common methylating agent. The reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to neutralize the acid formed and drive the reaction to completion.

Reductive Amination : A milder alternative to direct alkylation, this pathway utilizes an aldehyde (formaldehyde) and a reducing agent. The process begins with the condensation of 1,3-diaminobutane with formaldehyde (B43269) to form a Schiff base intermediate. This intermediate is then reduced to the final tertiary diamine. Common reducing agents for this step include formic acid (Leuckart-Wallach reaction) or hydrogen gas with a catalyst like Raney nickel. General reductive amination procedures can also involve forming an enamine from a secondary amine and a carbonyl compound, followed by reduction with an agent like sodium borohydride. youtube.com

Catalytic Alkylation : A scalable industrial approach involves the nucleophilic substitution reaction between dimethylamine (B145610) and 1,3-dibromobutane. In this process, dimethylamine acts as the nucleophile, displacing the bromide ions at both ends of the butane (B89635) chain to form the desired tetramethylated diamine.

Other general strategies for the synthesis of the 1,3-diamine backbone include Mannich reactions and the reduction of compounds like pyrazolidines or alkyl azides. researchgate.net

Scalability and Efficiency Considerations in this compound Synthesis

A comparative analysis of the primary synthesis methods highlights these considerations:

Method Typical Yield (%) Purity (%) Relative Cost Index Scalability
Alkylation (with Methyl Iodide) 70–7590–95HighModerate
Reductive Amination 65–7085–90ModerateHigh
Catalytic Alkylation 80–8595–98LowHigh

Data sourced from a comparative analysis of synthesis routes.

The catalytic alkylation method is often preferred for large-scale synthesis as it provides a favorable balance of high yield, high purity, lower cost, and high scalability. While direct alkylation with methyl iodide can achieve good yields and purity, the higher cost of the reagent and moderate scalability can be limiting. Reductive amination is highly scalable, but may require additional purification steps, for instance, to neutralize the reaction mixture when formic acid is used.

Synthesis and Functionalization of this compound Derivatives

The functionalization of the this compound structure allows for the creation of novel derivatives with tailored properties for specific applications.

Rational Design of Modified this compound Structures

The rational design of derivatives involves modifying the core structure to impart desired chemical and physical properties. This can be achieved by altering the carbon backbone or the substituents on the nitrogen atoms.

One example of derivative design is the synthesis of N,N,N',N'-tetramethyl-1,3-disaminomethyl-adamantane dihydrochloride. researchgate.net In this case, the flexible butane chain is replaced with a rigid adamantane (B196018) cage. This structural modification is a deliberate design choice to introduce properties associated with the adamantyl group, such as high lipophilicity, thermal stability, and low surface energy. researchgate.net Such derivatives are designed as key intermediates for specialized molecules like Gemini and bola surfactants, where the rigid, bulky core influences the surfactant's properties and performance. researchgate.net

Another design strategy involves creating chiral 1,3-diamine derivatives. These are valuable as chiral ligands, auxiliaries in asymmetric synthesis, or as core components in pharmaceuticals. researchgate.net Furthermore, the synthesis of differentially N-blocked 1,3-diamines provides a platform for subsequent, selective functionalization at specific nitrogen centers. nih.gov

Characterization Techniques for Novel this compound Derivatives

A suite of analytical techniques is employed to confirm the structure, purity, and stereochemistry of newly synthesized this compound derivatives. These methods are standard for the characterization of organic compounds.

Commonly used techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. For instance, the diastereoselectivity of certain amination reactions to produce 1,3-diamines has been determined by the integration of ¹H NMR spectra. nih.gov

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electron ionization mass spectrometry (EI-MS) data is available for the parent compound. researchgate.netnist.gov

Infrared (IR) Spectroscopy : IR spectroscopy, often using Fourier-transform infrared (FTIR) or attenuated total reflectance (ATR) methods, is used to identify the presence of specific functional groups within the molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique is particularly useful for separating components of a mixture and identifying them, making it a powerful tool for assessing the purity of the synthesized derivative. researchgate.net

The combination of these techniques provides comprehensive structural confirmation and is essential for verifying the successful synthesis of novel this compound derivatives.

Catalytic Applications of N,n,n ,n Tetramethyl 1,3 Butanediamine

N,N,N',N'-Tetramethyl-1,3-butanediamine as a Primary Organic Catalyst

This compound (TMBDA) is a tertiary amine that serves as an effective catalyst in various organic reactions. haz-map.comchemicalbook.com Its catalytic activity stems from the presence of two sterically accessible nitrogen atoms with lone pairs of electrons, which can act as nucleophiles or bases. This dual functionality allows it to accelerate reactions such as the formation of polyurethanes and the curing of epoxy resins. haz-map.comchemicalbook.com

Mediation of Specific Organic Reactions

Beyond polymerization, TMBDA and other tertiary amines are valuable catalysts for facilitating specific carbon-carbon bond-forming reactions in organic synthesis, enabling the construction of complex molecular architectures under mild conditions.

The Baylis-Hillman reaction is a significant carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org The reaction is highly atom-economical and produces densely functionalized molecules, such as allylic alcohols. wikipedia.org

The accepted mechanism involves a three-step sequence: princeton.edu

Michael Addition: The tertiary amine catalyst performs a nucleophilic attack on the β-position of the activated alkene, forming a zwitterionic intermediate. organic-chemistry.orgprinceton.edu

Aldol-type Addition: The nucleophilic α-carbon of the zwitterion attacks the electrophilic carbonyl carbon of the aldehyde. This forms a second zwitterionic adduct. princeton.edu

Catalyst Elimination: A proton transfer occurs, followed by the elimination of the tertiary amine catalyst, which regenerates it for the next catalytic cycle. This final step yields the desired functionalized alkene product. organic-chemistry.orgprinceton.edu

The rate-determining step is typically the second step, the attack on the aldehyde. princeton.edu The reaction is known to be slow, but its utility in synthesis is significant due to the valuable and complex products formed from simple starting materials. wikipedia.org

Data Tables

Table 1: Influence of Tertiary Amine Catalysts on Benzoxazine Polymerization

Benzoxazine SystemCatalyst (2 mol%)Peak Curing Temperature (T_p) (°C)
BA-aNone247
BA-a/2MI2-methylimidazole218
BA-a/12MI1,2-dimethylimidazole222
BA-a/DMAP4-dimethylaminopyridine210

Data sourced from a study on the catalytic effect of tertiary amines on the ring-opening polymerization of benzoxazines. BA-a refers to bisphenol A/aniline-based benzoxazine. researchgate.net

Table 2: Properties of this compound

PropertyValue
Molecular FormulaC₈H₂₀N₂
Molecular Weight144.26 g/mol
CAS Number97-84-7
Boiling Point165 °C
Flash Point46 °C (114 °F)
Density0.787 g/mL at 25 °C

This table presents key physical and chemical properties of the compound. nih.govalfa-chemistry.comchemicalbook.comnist.gov

Catalytic Activity in Isocyanate-Alcohol Reactions

While specific kinetic studies detailing the catalytic performance of this compound are mentioned in the literature, such as in the study of the reactions of isophorone (B1672270) diisocyanate, detailed quantitative data from this specific study is not widely available. researchgate.netresearchgate.net However, the catalytic effect of tertiary amines on the isocyanate-alcohol reaction is a well-documented field of study, providing a strong basis for understanding the activity of TMBDA.

The catalytic activity of tertiary amines is influenced by factors such as the basicity of the amine and the steric hindrance around the nitrogen atom. gvchem.com Generally, higher basicity and lower steric hindrance lead to higher catalytic activity. gvchem.com Triethylenediamine (TEDA), also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), is a notable example of a highly active tertiary amine catalyst due to its cage-like structure which makes the lone pair of electrons on the nitrogen atoms readily accessible for catalysis. gvchem.com

Kinetic investigations of various tertiary amine catalysts in the reaction of phenyl isocyanate with butan-1-ol have provided valuable insights into their comparative activities. The reaction rate constants and activation energies for several cyclic amine catalysts are presented below, offering a comparative context for the catalytic efficacy of such compounds.

CatalystTemperature (°C)Rate Constant, k (10⁻³ L mol⁻¹ s⁻¹)Arrhenius Activation Energy, Eₐ (kJ/mol)Pre-exponential Factor, A (10⁵ L mol⁻¹ s⁻¹)
1,4-diazabicyclo[2.2.2]octane (DABCO)2516.8 ± 0.924.8 ± 1.11.2 ± 0.1
1,4-diazabicyclo[2.2.2]octane (DABCO)3524.3 ± 1.2
1,4-diazabicyclo[2.2.2]octane (DABCO)4534.5 ± 1.8
1,2-dimethylimidazole (1,2-DMI)253.5 ± 0.240.5 ± 1.51.5 ± 0.1
1,2-dimethylimidazole (1,2-DMI)356.2 ± 0.3
1,2-dimethylimidazole (1,2-DMI)4510.6 ± 0.6
N-ethylmorpholine (NEM)251.2 ± 0.151.8 ± 2.01.9 ± 0.2
N-ethylmorpholine (NEM)352.4 ± 0.1
N-ethylmorpholine (NEM)454.5 ± 0.2

Data sourced from a study on the alcoholysis of phenyl isocyanate with butan-1-ol in acetonitrile. researchgate.net

The data illustrates that DABCO exhibits the highest catalytic activity, followed by 1,2-DMI and then NEM. researchgate.net This trend is inversely correlated with their respective activation energies, where a lower activation energy corresponds to a higher reaction rate. researchgate.net As a tertiary diamine, this compound is expected to exhibit significant catalytic activity in promoting the gelling reaction (urethane formation) in polyurethane systems. poliuretanos.com.br

Mechanistic Investigations of this compound Catalysis

The mechanism by which tertiary amines catalyze the isocyanate-alcohol reaction has been a subject of considerable investigation. Two primary mechanisms have been proposed: the Baker mechanism and the Farkas mechanism. ekb.eg

The Baker mechanism suggests the formation of a complex between the tertiary amine catalyst and the isocyanate, which is then attacked by the alcohol. ekb.eg However, subsequent studies have provided more support for the Farkas mechanism , which postulates the initial formation of a complex between the tertiary amine and the alcohol through hydrogen bonding. poliuretanos.com.brekb.eg This complex then reacts with the isocyanate. poliuretanos.com.br

Computational studies on various amine catalysts have provided a more detailed, step-by-step picture of the catalytic cycle, which is likely applicable to this compound. mdpi.comresearchgate.net This proposed mechanism involves several key steps:

Formation of an Alcohol-Catalyst Complex: The reaction is initiated by the formation of a hydrogen-bonded complex between the alcohol and one of the tertiary amine groups of the catalyst. researchgate.net

Formation of a Ternary Complex: The isocyanate molecule then approaches this alcohol-catalyst complex to form a trimolecular reactant complex.

Proton Transfer and Nucleophilic Attack: A crucial step involves the transfer of the hydroxyl proton from the alcohol to the nitrogen atom of the amine catalyst. This enhances the nucleophilicity of the alcohol's oxygen atom, which then attacks the electrophilic carbon of the isocyanate group. This leads to the formation of a new C-O bond.

Product Formation and Catalyst Regeneration: The intermediate then rearranges to form the final urethane (B1682113) product, and the catalyst is regenerated to participate in another catalytic cycle.

This multi-step pathway, in the presence of an amine catalyst, significantly lowers the activation energy of the reaction compared to the uncatalyzed process, thereby accelerating the rate of urethane formation. mdpi.com The presence of two tertiary amine groups in this compound may offer bifunctional catalysis, potentially influencing the reaction kinetics and the stability of the intermediate complexes.

Coordination Chemistry of N,n,n ,n Tetramethyl 1,3 Butanediamine

N,N,N',N'-Tetramethyl-1,3-butanediamine as a Chelating Ligand

This compound (TMBD) functions as a bidentate chelating ligand, coordinating to metal ions through the lone pair of electrons on its two nitrogen atoms. This chelation results in the formation of a stable six-membered ring structure with the central metal ion. The presence of four methyl groups on the nitrogen atoms introduces steric hindrance, which can influence the coordination geometry and the stability of the resulting complex.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination complexes. wikipedia.org In complexes involving TMBD, the nitrogen donor atoms create a ligand field that splits the d-orbitals of the central metal ion into different energy levels. The magnitude of this splitting, denoted as Δ, is influenced by the nature of the metal ion, its oxidation state, and the coordination geometry. libretexts.orguci.edu

The stability of metal complexes with TMBD is governed by several factors, a phenomenon known as the chelate effect, where multidentate ligands form more stable complexes than monodentate ones. slideshare.netlibretexts.org

Key factors include:

Nature of the Metal Ion : The charge and size of the metal ion are crucial. dalalinstitute.com Higher charge and smaller ionic radius generally lead to more stable complexes due to stronger electrostatic attraction with the ligand. dalalinstitute.comuomustansiriyah.edu.iq

Ring Size : The formation of a six-membered chelate ring with TMBD is a significant stabilizing factor. Five- and six-membered rings are generally the most stable due to minimal ring strain. slideshare.netlibretexts.orglibretexts.org

Ligand Basicity : The basicity of the nitrogen donor atoms in TMBD influences the strength of the metal-ligand bond. More basic ligands are better electron donors and tend to form more stable complexes. uomustansiriyah.edu.iq

Steric Hindrance : The four methyl groups on the TMBD ligand introduce steric bulk. While this can sometimes decrease stability compared to less substituted diamines, it can also enforce specific coordination geometries and prevent the coordination of additional ligands. uomustansiriyah.edu.iq

These factors collectively determine the stability and selectivity of TMBD for different metal ions, allowing for its application in various areas of coordination chemistry.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the TMBD ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques to determine their structure, bonding, and physical properties.

TMBD forms coordination compounds with a wide range of transition metals. The synthesis usually proceeds by mixing stoichiometric amounts of the metal precursor and the TMBD ligand in a solvent like ethanol (B145695) or acetonitrile. nih.gov The resulting complexes can often be isolated as crystalline solids.

Characterization techniques commonly employed include:

Infrared (IR) Spectroscopy : To confirm the coordination of the TMBD ligand to the metal center by observing shifts in the C-N stretching frequencies.

UV-Visible Spectroscopy : To study the electronic transitions within the d-orbitals of the metal ion, providing information about the coordination geometry and ligand field strength.

Magnetic Susceptibility Measurements : To determine the number of unpaired electrons in the complex, which provides insight into the oxidation state and spin state of the metal ion.

Copper(II) ions, with a d9 electronic configuration, readily form complexes with TMBD. acs.org Studies on copper(II)-TMBD complexes have revealed various coordination geometries, including distorted square planar and square pyramidal structures. nih.govnih.gov For instance, in some complexes, the TMBD ligand chelates to the copper(II) center, and the coordination sphere is completed by other ligands such as anions or solvent molecules. researchgate.net The steric hindrance from the methyl groups on the TMBD can influence the arrangement of these additional ligands. Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly useful technique for studying copper(II) complexes, as it provides detailed information about the electronic environment of the paramagnetic Cu2+ ion. nih.gov

Table 1: Selected Copper(II) Complexes with Amine Ligands

Complex FormulaCoordination GeometryReference
[Cu(tmen)(Clba)2]Distorted Octahedron researchgate.net
[Cu(tmen)(Hsal)2·H2O]Square Pyramidal researchgate.net
[Cu(temed) (mefenamato)2]Not specified researchgate.net
Cu(en)2(H2O)22Not specified researchgate.net
[Cu(β-pic)2(mefenamato)2]·H2ONot specified researchgate.net

The interaction of TMBD with zinc dihydride (ZnH2) has been explored in the context of stabilizing reactive zinc hydride species. While ZnH2 is an insoluble and thermally unstable polymer, its reaction with protonated bidentate diamines like TMBD can lead to the formation of soluble and more stable cationic zinc hydride complexes. nih.gov For example, the protonolysis of [ZnH2]n with the conjugate acid of N,N,N',N'-tetramethylethylenediamine (TMEDA), a related ligand, yields the cationic zinc hydride [(TMEDA)ZnH]+. nih.gov These cationic species have shown potential as catalysts in reactions such as the hydrosilylation of carbon dioxide. While direct studies with TMBD are less common, the principles established with similar chelating diamines suggest that TMBD could also be used to form stable and soluble zinc hydride complexes.

Formation of Transition Metal Coordination Compounds

Thermodynamic Studies of Metal Ion Complexation

Detailed thermodynamic studies focusing specifically on the complexation of metal ions with this compound are not extensively documented in publicly available literature. The thermodynamic stability of metal complexes is typically quantified by equilibrium constants (K) and the associated changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters provide insight into the spontaneity and driving forces of the complexation reaction.

While specific thermodynamic data for this compound complexes is scarce, general principles of coordination chemistry allow for predictions of its behavior. As a chelating diamine, it is expected to form more stable complexes with metal ions compared to analogous monodentate amines, a phenomenon known as the chelate effect. The stability of these complexes would be influenced by factors such as the nature of the metal ion (e.g., its size, charge, and electron configuration), the solvent system, and the temperature.

For structurally related diamines, thermodynamic data is available and can provide some context. For instance, studies on the complexation of metal ions with ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) have been more thoroughly investigated. These studies often reveal that the formation of five- or six-membered chelate rings is thermodynamically favorable. Given that this compound can form a six-membered chelate ring, its complexes are expected to exhibit significant stability.

To provide a comprehensive thermodynamic profile for the metal complexes of this compound, further experimental investigations using techniques such as potentiometric titration, isothermal titration calorimetry (ITC), and spectrophotometric methods would be necessary. Such studies would yield valuable data on stability constants and the enthalpic and entropic contributions to complex formation.

Thermodynamic Parameter Significance in Complexation Common Experimental Technique
Gibbs Free Energy (ΔG) Indicates the spontaneity of the complexation reaction. A negative value signifies a spontaneous process.Calculated from the stability constant (ΔG = -RTlnK)
Enthalpy (ΔH) Represents the heat change associated with the reaction. A negative value indicates an exothermic process.Isothermal Titration Calorimetry (ITC)
Entropy (ΔS) Measures the change in disorder of the system upon complexation. A positive value is generally favorable.Calculated from ΔG and ΔH (ΔG = ΔH - TΔS)
Stability Constant (K) Quantifies the equilibrium between the free ligand and metal ion and the resulting complex.Potentiometric Titration, Spectrophotometry

Advanced Characterization Techniques for Coordination Structures

The elucidation of the precise coordination structures of this compound metal complexes relies on a suite of advanced characterization techniques. These methods provide critical information on bond lengths, bond angles, coordination geometry, and the electronic environment of the metal center.

Single-Crystal X-ray Diffraction stands as the definitive method for determining the solid-state structure of coordination compounds. This technique can reveal the exact arrangement of atoms in a crystalline complex, providing unambiguous evidence of the coordination mode of the this compound ligand and the geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the structure of diamagnetic complexes in solution. ¹H and ¹³C NMR spectra can confirm the presence of the ligand and provide information about its symmetry within the complex. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can offer insights into the nature of the metal-ligand bond. For paramagnetic complexes, NMR can also be utilized, although the interpretation of the spectra is more complex due to signal broadening and large shifts.

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is specifically applicable to complexes containing paramagnetic metal ions (i.e., those with unpaired electrons). EPR spectroscopy provides detailed information about the electronic structure of the metal center, its oxidation state, and the symmetry of its coordination environment.

UV-Visible Spectroscopy can be used to study the electronic transitions within the metal complex. The d-d transitions of transition metal complexes are sensitive to the coordination geometry and the nature of the ligands. Changes in the absorption spectra upon complexation can be used to monitor the formation of the complex and to infer details about the coordination environment of the metal ion.

Mass Spectrometry , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), allows for the determination of the mass-to-charge ratio of the intact complex ion, thereby confirming its composition and stoichiometry.

Technique Information Obtained Applicability
Single-Crystal X-ray DiffractionPrecise 3D molecular structure, bond lengths, bond anglesCrystalline solid-state samples
Nuclear Magnetic Resonance (NMR)Connectivity, symmetry, solution-state structureDiamagnetic and (with limitations) paramagnetic complexes in solution
Electron Paramagnetic Resonance (EPR)Electronic structure, oxidation state of metalParamagnetic complexes
UV-Visible SpectroscopyElectronic transitions, coordination geometryComplexes with chromophores (e.g., transition metals)
Mass Spectrometry (ESI-MS)Molecular weight, stoichiometry of the complexSoluble and ionizable complexes

Catalytic and Material Science Applications of this compound Metal Complexes

While this compound itself is utilized as a catalyst in the production of polyurethane foams and epoxy resins, the specific applications of its pre-formed metal complexes in catalysis and material science are not widely reported in the scientific literature. However, based on the known catalytic activities of metal complexes with similar diamine ligands, potential applications can be postulated.

Metal complexes often serve as catalysts in a variety of organic transformations. For instance, complexes of transition metals with chelating diamine ligands have been shown to be effective catalysts for polymerization reactions, cross-coupling reactions, and asymmetric synthesis. The this compound ligand could potentially be used to synthesize metal complexes with tailored steric and electronic properties for specific catalytic applications. The chirality of the 1,3-diamine backbone also suggests potential for use in asymmetric catalysis.

In the realm of material science, metal complexes can be employed as precursors for the synthesis of novel materials. For example, the thermal decomposition of metal-organic complexes can be a route to producing metal oxide nanoparticles or thin films with specific properties. The volatility and decomposition profile of this compound metal complexes would be key factors in their suitability as precursors for methods like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).

Further research is needed to explore and develop the potential of this compound metal complexes in these fields.

Potential Application Area Role of the Metal Complex Examples with Similar Ligands
Catalysis Homogeneous catalyst for organic reactionsPolymerization of olefins, cross-coupling reactions (e.g., Suzuki, Heck)
Material Science Precursor for the synthesis of nanomaterials or thin filmsFormation of metal oxide nanoparticles via thermolysis

N,n,n ,n Tetramethyl 1,3 Butanediamine in Advanced Materials and Nanotechnology Research

Integration within Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. espublisher.comresearchgate.net The versatility in their structure allows for a wide range of applications, including gas storage, separation, and catalysis. nih.govpolymtl.ca The organic linkers are a critical component of MOFs, and their functionalization can tune the properties of the resulting framework. While amines are sometimes incorporated into MOF linkers or used as templates during synthesis, a specific search for the integration of N,N,N',N'-Tetramethyl-1,3-butanediamine as a building block, template, or post-synthetically modified component within MOFs did not yield any specific research findings. The general literature on MOF synthesis and modification does not explicitly mention this particular diamine. youtube.com

Elucidation of Host-Guest Charge Transfer Phenomena in MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org Their high porosity and tunable structures make them ideal hosts for encapsulating guest molecules. wikipedia.orgnih.gov The interaction between the host MOF and the guest molecule can lead to a phenomenon known as charge transfer, where electrons are transferred from an electron-donating species to an electron-accepting one. nih.govacs.org This process can significantly alter the electronic and magnetic properties of the MOF, opening up possibilities for applications in electronics, sensing, and catalysis. nih.gov

The confinement of guest molecules within the nanopores of a MOF can facilitate guest-to-host electron transfer, leading to the formation of charge-transfer complexes. nih.gov This is particularly true even when the redox potential difference between the donor and acceptor is large. nih.gov The uniform distribution of guest molecules within the MOF structure maximizes the contact between the donor and acceptor species, which enhances the degree of charge transfer. nih.gov

Amines and other electron-rich molecules are often investigated as guest molecules due to their electron-donating nature. When incorporated into MOFs that possess electron-accepting properties, a host-guest charge transfer can be induced. While specific studies detailing the use of this compound as a guest molecule for charge transfer studies in MOFs are not extensively documented, its molecular structure suggests it could be a potent electron donor. The presence of two tertiary amine groups with available lone pairs of electrons makes it a candidate for inducing charge-transfer phenomena when encapsulated within a suitable MOF host.

Research on similar amine-containing molecules has shown that guest molecules with amino groups can influence the photoluminescence of MOFs by affecting the ligand-to-metal charge transfer (LMCT) process. mdpi.com The study of such host-guest systems is crucial for understanding the fundamental mechanisms that govern the electronic properties of these composite materials.

To illustrate the concept, the table below summarizes key findings from a study on a related system involving an electron-donating guest molecule within a MOF.

Host MOF SystemGuest MoleculeObserved PhenomenonSignificance
{Mn7(2,7-AQDC)6(2,6-AQDC)(DMA)6}∞N,N,N′,N′-tetramethyl-1,3-propanediamine (TMPDA)Nanopore-induced host-guest charge transfer. rsc.orgresearchgate.netEncapsulation strategy for modifying electronic and magnetic properties of MOFs. researchgate.net
{Mn7(2,7-AQDC)6(2,6-AQDC)(DMA)6}∞Tetrathiafulvalene (TTF)Formation of D–A–A–D stacks with anthraquinone (B42736) groups. rsc.orgresearchgate.netPromotion of charge transfer degree compared to solid-state mixtures. rsc.orgresearchgate.net

This table is illustrative and based on a similar but distinct diamine compound to demonstrate the principle of host-guest charge transfer.

Functionalization Strategies for MOF Structures

The properties of MOFs can be precisely tuned for specific applications through various functionalization strategies. These strategies can be broadly categorized into pre-synthetic (or de novo) synthesis, where functionalized ligands are used from the outset, and post-synthetic modification (PSM), where the MOF is chemically altered after its initial synthesis. acs.orgbohrium.comillinois.edu PSM is a particularly powerful technique as it allows for the introduction of functional groups that might not be stable under the conditions of MOF synthesis. bohrium.com

Amine functionalization is a widely explored strategy, especially for applications in CO2 capture, due to the strong affinity of amine groups for carbon dioxide. researchgate.netrsc.org Post-synthetic modification of MOFs with diamines has been shown to be an effective method to enhance CO2 adsorption capabilities. rsc.orgresearchgate.net This is often achieved by grafting the diamine molecules onto the open metal sites within the MOF structure. researchgate.net

While the use of this compound in PSM of MOFs is not yet a common example in the literature, the principles of diamine functionalization are well-established. The process typically involves introducing the diamine to the synthesized MOF, allowing it to coordinate with the metal centers. The structure of the diamine, including the chain length and the nature of the amine groups (primary, secondary, or tertiary), can significantly influence the properties of the functionalized MOF. researchgate.net

For instance, studies on Mg2(dobpdc), a MOF with open metal sites, have shown that functionalization with various diamines can systematically tune the CO2 adsorption and desorption characteristics. researchgate.net The presence of bulky substituents on the diamines can also improve the framework's stability under conditions relevant to flue gas. researchgate.net As a tertiary diamine, this compound could potentially be used in PSM to introduce basic sites into a MOF, which could be beneficial for catalytic applications or for the adsorption of acidic gases.

The following table summarizes different strategies for the functionalization of MOFs.

Functionalization StrategyDescriptionExample Application
Pre-synthetic ModificationIncorporation of functional groups into the organic linkers before MOF synthesis. researchgate.netTuning pore size and chemical environment for selective gas adsorption. researchgate.net
Post-synthetic Modification (PSM)Covalent or coordinative modification of a pre-synthesized MOF. acs.orgbohrium.comGrafting amines for enhanced CO2 capture. researchgate.net
Solvent-Assisted Linker Exchange (SALE)Exchange of the original organic linkers with new functionalized linkers. nih.govIntroducing catalytic sites or altering pore dimensions. nih.gov

This compound in Nanofluid Development

Nanofluids are engineered colloidal suspensions of nanoparticles in a base fluid, designed to exhibit enhanced thermophysical properties, such as thermal conductivity, compared to the base fluid alone. nih.govmdpi.com The stability of these nanofluids is a critical factor for their practical application, as agglomeration and sedimentation of nanoparticles can degrade their performance. researchgate.net

The development of stable nanofluids often involves controlling the pH of the suspension or using additives like surfactants to prevent particle aggregation. nih.govmdpi.com While the direct application of this compound in nanofluid development is not well-documented in existing literature, its chemical properties suggest a potential role. As an amine, it is a basic compound and could be used to adjust the pH of a nanofluid. researchgate.net Controlling the pH is a known method to enhance the stability of nanofluids by modifying the surface charge of the nanoparticles and thereby increasing electrostatic repulsion between them. mdpi.com

The synthesis of nanofluids can be broadly categorized into one-step and two-step methods. mdpi.com The one-step method involves the simultaneous synthesis and dispersion of nanoparticles in the base fluid, which can lead to better stability. mdpi.com The two-step method, which is more common, involves first producing the nanoparticles and then dispersing them into the base fluid. researchgate.net In the two-step method, techniques such as ultrasonic agitation are often employed to ensure a uniform dispersion. researchgate.net

The role of additives in nanofluids is crucial. While surfactants are commonly used to enhance stability, they can sometimes negatively impact the thermal properties of the nanofluid. aimspress.comcore.ac.uk Therefore, exploring alternative stabilizing agents or methods is an active area of research. The potential use of amines like this compound as pH modifiers or stabilizing agents in specific nanofluid systems could be a subject for future investigation.

The table below outlines common methods used to enhance the stability of nanofluids.

Stability Enhancement MethodMechanismAdvantagesDisadvantages
Addition of SurfactantsReduces surface tension and increases steric repulsion between particles. aimspress.comEffective for a wide range of nanoparticles and base fluids.Can create foam and may decrease thermal conductivity. aimspress.comcore.ac.uk
pH ControlModifies the surface charge of nanoparticles, leading to increased electrostatic repulsion. mdpi.comCan be a very effective method without introducing another chemical species that might affect thermal properties.Only effective within a certain pH range and depends on the isoelectric point of the nanoparticles.
Ultrasonic AgitationBreaks down nanoparticle agglomerates through cavitation. researchgate.netA common and effective method for improving dispersion.May not provide long-term stability on its own.
Surface Functionalization of NanoparticlesCovalently attaching molecules to the nanoparticle surface to improve compatibility with the base fluid.Can lead to very stable nanofluids with tailored properties.Can be a more complex and costly synthesis process.

Organic Synthesis and Reagent Applications of N,n,n ,n Tetramethyl 1,3 Butanediamine

Utility as an Intermediate in Complex Organic Synthesis

N,N,N',N'-Tetramethyl-1,3-butanediamine serves as a versatile building block in the synthesis of more complex molecules. Its structure, which features two tertiary amine groups at the 1- and 3-positions of a butane (B89635) chain, allows it to be a key precursor in the creation of pharmaceuticals, agrochemicals, and other specialty organic compounds. The presence of two reactive nitrogen centers makes it a valuable intermediate for constructing larger, multifunctional molecules.

The utility of this diamine as an intermediate is rooted in the reactivity of its tertiary amine groups. These sites can undergo various chemical transformations, most notably quaternization reactions. By reacting with alkyl halides, this compound can be converted into mono- or bis-quaternary ammonium (B1175870) salts. These resulting cationic compounds are pivotal intermediates for developing a range of functional molecules. For instance, the introduction of long alkyl chains through quaternization is a fundamental step in the synthesis of cationic surfactants and phase-transfer catalysts.

In pharmaceutical and agrochemical research, diamine scaffolds are crucial for building molecules with specific biological activities. While direct public-domain examples detailing the synthesis of a specific commercial drug or pesticide from this compound are proprietary, the general strategy involves using the diamine backbone to introduce nitrogen-containing functional groups that are essential for a molecule's intended function. Its structural isomer, N,N,N',N'-Tetramethyl-1,4-diaminobutane, is noted for its role as an intermediate in producing specialty polymers, suggesting a similar synthetic potential for the 1,3-diamine variant in creating polymers with tailored properties. chemimpex.com

The table below summarizes the key reaction types where this compound functions as a critical intermediate.

Reaction TypeReagentsProduct ClassPotential Applications
Bisquaternization Dihaloalkanes (e.g., 1,4-dibromobutane)Poly-quaternary ammonium saltsPolymers, cross-linking agents
Monoquaternization Alkyl Halides (e.g., dodecyl bromide)Mono-quaternary ammonium surfactantsPhase-transfer catalysts, surfactants
Oxidation Oxidizing agents (e.g., H₂O₂)Diamine-N-oxidesIntermediates in fine chemical synthesis

Role in the Production of Specialty Chemicals and Functional Ingredients

This compound is a precursor in the manufacture of various specialty chemicals, particularly quaternary ammonium compounds, which function as surfactants, antistatic agents, and biocides. The synthesis involves the alkylation of one or both nitrogen atoms in the diamine backbone.

The reaction of this compound with a long-chain alkyl halide, such as dodecyl bromide, results in the formation of a quaternary ammonium salt. This new molecule possesses a hydrophilic cationic head (the quaternary ammonium group) and a hydrophobic tail (the long alkyl chain), characteristic of a cationic surfactant. These surfactants are utilized in formulations for fabric softeners, hair conditioners, and emulsifying agents.

Furthermore, its structural analogs are key intermediates in the synthesis of polymer additives and curing agents for epoxy resins. chemimpex.com As a curing agent, the diamine can facilitate the cross-linking of polymer chains, enhancing the mechanical strength and thermal stability of the final material. chemimpex.com This makes it valuable in the production of coatings, adhesives, and sealants. chemimpex.com

The production of functional ingredients from this compound is detailed in the following research findings:

Specialty Chemical ClassSynthetic PrecursorKey Synthesis StepFunctional Role of Product
Cationic Surfactants This compoundN-alkylation with long-chain alkyl halidesEmulsification, softening, antistatic properties
Polymer Additives This compoundIncorporation into polymer backbonesModification of polymer properties (e.g., flexibility)
Epoxy Resin Curing Agents This compoundReaction with epoxy groupsCross-linking of resin matrix, enhancing durability

Contributions to Bisquaternization Processes for Dye Synthesis

In the field of dye chemistry, this compound and similar di-tertiary amines are valuable for creating bis-quaternary ammonium salts. These salts can function as mordants or as integral components of certain dye structures. A mordant is a substance used to fix a dye to a material, preventing it from washing out.

The bisquaternization of this compound involves reacting it with a suitable di-alkylating agent. This process yields a molecule with two cationic quaternary ammonium centers. A notable application described in patent literature involves reacting di-tertiary amines with haloaldehydes to prepare novel cross-linking mordants. google.com For example, reacting a diamine like this compound with two equivalents of an appropriate halo-compound creates a bis-quaternary salt that can bind strongly to both the dye molecule and the fabric or polymer substrate. google.com

These bis-quaternary compounds improve the dyeability of polymeric materials by introducing positively charged sites (the quaternary nitrogen atoms) that can electrostatically attract and bind anionic dye molecules. google.com This results in enhanced dye uptake, improved wash fastness, and greater color depth. Some modern reactive dyes are designed to include quaternary ammonium salt groups within their own structure, making them highly water-soluble and efficient for dyeing materials like cellulose (B213188) fibers. google.com The use of a diamine precursor allows for the introduction of two such cationic groups, potentially enhancing the dye's performance characteristics.

The table below outlines the research findings related to the synthesis of bis-quaternary ammonium compounds from diamine precursors for applications in dye synthesis.

Precursor DiamineAlkylating AgentResulting CompoundFunction in Dyeing
Di-tertiary aminesHaloaldehydesBis-quaternary ammonium aldehydeCross-linking mordant google.com
Di-tertiary aminesDihaloalkanesBis-quaternary ammonium saltDye-fixing agent, mordant
Amine CompoundsDiazotized intermediatesQuaternary ammonium salt bis-azo dyeIntegral dye component google.com

Analytical Chemistry Methodologies Involving N,n,n ,n Tetramethyl 1,3 Butanediamine

Capillary Electrophoresis (CE) Applications

N,N,N',N'-Tetramethyl-1,3-butanediamine has been successfully employed as an electrolyte additive in Capillary Zone Electrophoresis (CZE) to resolve complex mixtures of structurally similar compounds. nih.govresearchgate.net Its primary role is to interact with the inner surface of the fused-silica capillary, thereby modifying the electroosmotic flow and minimizing undesirable interactions between analytes and the capillary wall. researchgate.net This approach has proven particularly effective for the separation of basic compounds, such as proteins and tricyclic antidepressants, which are prone to peak broadening and poor resolution under standard CZE conditions. nih.govnih.gov

The addition of TMBD to the background electrolyte (BGE) is a key strategy for optimizing separations in CZE. As a tertiary aliphatic diamine, TMBD can be protonated and interact with the negatively charged silanol (B1196071) groups on the inner surface of the fused-silica capillary. researchgate.net This interaction is crucial for modulating the surface charge and, consequently, the electroosmotic flow (EOF), leading to significant improvements in separation efficiency. researchgate.netnih.gov

The electroosmotic flow is a critical parameter in capillary electrophoresis that influences migration times and separation resolution. TMBD effectively modulates the EOF by adsorbing to the capillary wall. nih.gov This adsorption masks the ionized silanol groups, reducing their negative charge density. researchgate.net The extent of this modulation is dependent on both the pH of the electrolyte and the concentration of TMBD. nih.gov

In studies involving the separation of basic proteins, the addition of TMBD to the running electrolyte was shown to alter the EOF, with the flow being either cathodic or anodic depending on the pH and additive concentration. nih.gov For the separation of tricyclic antidepressants at pH 9.5, increasing concentrations of TMBD in the BGE led to a reduction in the EOF. nih.govresearchgate.net This reduction is advantageous for separating analytes with similar charge-to-mass ratios, as it provides a greater window for their electrophoretic mobilities to effect a separation. nih.gov The relationship between TMBD concentration and EOF mobility follows a Langmuirian-type dependence, suggesting a specific adsorption mechanism at the capillary-electrolyte interface. nih.gov

A significant challenge in the CZE separation of basic compounds is their electrostatic interaction with the negatively charged capillary wall. nih.govresearchgate.net This interaction leads to peak broadening, tailing (asymmetry), and non-reproducible migration times, ultimately compromising separation efficiency and resolution. nih.gov

This compound mitigates these issues by acting as a dynamic coating agent. researchgate.net By masking the active silanol sites, TMBD prevents the adsorption of positively charged analytes onto the capillary wall. researchgate.net This results in markedly improved peak shapes, characterized by greater symmetry and reduced broadening. nih.gov Research on the separation of basic proteins demonstrated that the use of TMBD in the electrolyte resulted in well-resolved and efficient peaks. nih.gov Similarly, in the analysis of tricyclic antidepressants, a separation was not achievable at pH 9.5 without an additive; however, the introduction of 100 mM TMBD into the electrolyte enabled a successful separation with high efficiency for all five tested compounds. nih.govresearchgate.net

Table 1: Effect of TMBD Concentration on the Separation of Tricyclic Antidepressants This interactive table summarizes research findings on the separation of five tricyclic antidepressants (desipramine, nortriptyline, imipramine, doxepin, and amitriptyline) using varying concentrations of TMBD as a background electrolyte additive at pH 9.5.

TMBD Concentration (mM)Separation OutcomePeak Efficiency
0No separation achievedN/A
40Incomplete separationLow
60Partial separationModerate
100Good separation of all analytesHigh
150Incomplete separationModerate

The optimized CE methods using TMBD as an electrolyte additive are particularly useful for the separation of challenging analytes that are often found in complex biological or pharmaceutical matrices. While direct analysis in matrices like plasma was not the focus of the cited studies, the successful separation of standard mixtures of basic proteins and tricyclic antidepressants demonstrates the method's potential applicability.

For instance, the separation of four standard basic proteins—chymotrypsinogen, cytochrome c, ribonuclease A, and lysozyme—was achieved with well-resolved, symmetric peaks at pH values of 4.0, 5.5, and 6.5 using TMBD. nih.gov The method showed good reproducibility of migration times, which is a prerequisite for reliable quantification. nih.gov

Similarly, the baseline separation of five structurally related tricyclic antidepressants (desipramine, nortriptyline, imipramine, doxepin, and amitriptyline) highlights the resolving power of the TMBD-modified CZE system. nih.govresearchgate.net These drugs have similar structures and pKa values, making their separation by conventional methods difficult. nih.govresearchgate.net The ability to achieve high efficiency and selectivity is the foundational step for developing quantitative methods for these compounds in complex samples. nih.gov

Table 2: Separation of Standard Basic Proteins using TMBD-modified CE This table outlines the successful separation of a mixture of standard basic proteins using this compound as a running electrolyte additive.

Protein AnalyteResult of Separation
ChymotrypsinogenWell-resolved, efficient, and symmetric peak
Cytochrome cWell-resolved, efficient, and symmetric peak
Ribonuclease AWell-resolved, efficient, and symmetric peak
LysozymeWell-resolved, efficient, and symmetric peak

Optimization of Electrolyte Solutions with this compound

Other Advanced Analytical Techniques for this compound Analysis

While TMBD is used as a reagent in CE, the compound itself can be characterized and analyzed using several advanced analytical techniques. These methods are essential for confirming the identity, purity, and structure of the compound.

Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a primary technique for the analysis of volatile compounds like TMBD. nih.gov The electron ionization (EI) mass spectrum of TMBD provides a distinct fragmentation pattern that serves as a chemical fingerprint for its identification. nist.gov Key peaks in its mass spectrum are observed at m/z values of 72 (base peak), 58, 84, and 99. nih.gov

Spectroscopic methods are also employed for its characterization. Infrared (IR) spectroscopy can be used to identify the functional groups present in the TMBD molecule. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy, though not detailed in the provided search results for this specific compound, is a standard and powerful technique for elucidating the precise chemical structure of organic molecules like diamines.

Computational and Theoretical Investigations of N,n,n ,n Tetramethyl 1,3 Butanediamine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties and reaction mechanisms with high accuracy.

DFT calculations are instrumental in predicting the electronic properties of N,N,N',N'-Tetramethyl-1,3-butanediamine, which in turn determine its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. For a tertiary diamine like this compound, the lone pairs of electrons on the nitrogen atoms are expected to be the primary contributors to the HOMO, making the molecule a good electron donor or Lewis base.

The reactivity profile of this compound indicates it is a combustible liquid that can neutralize acids in exothermic reactions to form salts and water. chemicalbook.com It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. chemicalbook.com DFT studies can quantify the energetics of these reactions and provide insights into their mechanisms. For instance, quantum mechanical calculations have been performed on similar tertiary diamines (N,N,N′,N′-tetramethylethylenediamine, N,N,N′,N′-tetramethyl-1,3-diaminopropane, and N,N,N′,N′-tetramethyl-1,6-diaminohexane) to clarify the role of the alkyl chain length in CO2 solubility, demonstrating the utility of DFT in understanding such chemical processes. researchgate.net By calculating the electron density distribution and electrostatic potential, DFT can identify the most likely sites for electrophilic or nucleophilic attack, thus predicting its behavior in various chemical environments.

The butane (B89635) backbone of this compound allows for considerable conformational flexibility due to the rotation around its single bonds. Conformational analysis, often performed using computational methods like DFT, aims to identify the stable, low-energy conformations (conformers) of the molecule and the energy barriers for interconversion between them. For flexible diamines, identifying the most stable conformers is crucial as the spatial arrangement of the two nitrogen atoms can significantly influence the molecule's ability to act as a chelating ligand or to interact with substrates like CO2. Computational studies on other conformationally restricted diamines have shown that different ring orientations (e.g., chair-like and boat-like) can have distinct energy stabilities. montclair.edu

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions, conformational changes, and intermolecular interactions in different phases (gas, liquid, or in solution). An MD simulation of this compound would involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box (often with solvent molecules like water), and simulating its trajectory over time. nih.govbu.edu Such simulations can reveal the preferred conformations in solution, the dynamics of the alkyl chain, and the nature of solvent-solute interactions, providing a deeper understanding of its macroscopic properties.

Thermodynamic Modeling of this compound Interactions

Thermodynamic models are essential for designing and optimizing chemical processes, such as carbon capture, where diamines are often used as absorbents. These models correlate experimental data, like vapor-liquid equilibrium (VLE), and predict the system's behavior under different conditions.

Aqueous solutions of amines are widely studied for post-combustion CO2 capture. The interaction between this compound and CO2 in an aqueous solution involves a series of chemical equilibria. Since it is a tertiary amine, it does not form carbamates directly but promotes the hydration of CO2 to form bicarbonate and a proton, which is then neutralized by the amine.

The key reactions in the CO2-diamine-water system are:

Diamine Protonation (1st stage): Amine + H₂O ⇌ AmineH⁺ + OH⁻

Diamine Protonation (2nd stage): AmineH⁺ + H₂O ⇌ AmineH₂²⁺ + OH⁻

Water Dissociation: 2H₂O ⇌ H₃O⁺ + OH⁻

CO2 Hydrolysis: CO₂ + 2H₂O ⇌ H₃O⁺ + HCO₃⁻

Bicarbonate Dissociation: HCO₃⁻ + H₂O ⇌ H₃O⁺ + CO₃²⁻

Thermodynamic models, such as the Kent-Eisenberg model or the electrolyte Non-Random Two-Liquid (eNRTL) model, are used to correlate the CO2 solubility data by accounting for these reactions and the non-ideal behavior of the species in the solution. nih.govdtu.dk For similar tertiary diamines, CO2 solubility has been calculated using simplified chemical equilibrium models. researchgate.net These studies have shown that the alkyl chain length between the two amine groups plays a significant role in CO2 solubility, a factor that would be critical in modeling this compound. researchgate.net The model parameters are typically fitted to experimental vapor-liquid equilibrium data, which measures the partial pressure of CO2 over the amine solution at various temperatures and CO2 loadings. researchgate.netnih.gov

ReactionEquationDescription
First ProtonationTMBDA + H₃O⁺ ⇌ TMBDAH⁺ + H₂OThe first tertiary amine group accepts a proton.
Second ProtonationTMBDAH⁺ + H₃O⁺ ⇌ TMBDAH₂²⁺ + H₂OThe second tertiary amine group accepts a proton.
Bicarbonate FormationCO₂ + 2H₂O ⇌ H₃O⁺ + HCO₃⁻CO₂ reacts with water, facilitated by the amine acting as a base.

The basicity of this compound is a fundamental property governing its interactions in aqueous solutions. As a diamine, it undergoes two distinct protonation steps, each characterized by an acid dissociation constant (pKa).

TMBDAH₂²⁺ ⇌ TMBDAH⁺ + H⁺ (characterized by pKa1)

TMBDAH⁺ ⇌ TMBDA + H⁺ (characterized by pKa2)

The pKa values are a measure of the amine's basic strength; a higher pKa corresponds to a stronger base. For this compound, a predicted pKa value is approximately 9.65. guidechem.com This value likely corresponds to the pKa2, representing the equilibrium of the monoprotonated species. The pKa1 would be lower, reflecting the electrostatic repulsion that makes it more difficult to protonate the second amine group. The protonation and deprotonation of the tertiary amine groups are key to its function in applications like CO2-responsive materials, where changes in pH or CO2 concentration can trigger changes in polymer conformation and solubility. mdpi.com

Equilibrium StepReactionDissociation ConstantPredicted Value
Second DissociationTMBDAH⁺ ⇌ TMBDA + H⁺pKa29.65 ± 0.50 guidechem.com
First DissociationTMBDAH₂²⁺ ⇌ TMBDAH⁺ + H⁺pKa1Not reported, but expected to be lower than pKa2

Quantum Chemical Descriptors and Their Correlation with Chemical Behavior

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculation of a molecule's electronic structure, which are used to characterize the molecule and predict its properties and behavior. researchgate.net These descriptors provide a quantitative basis for structure-activity and structure-property relationships.

For this compound, important descriptors would include:

Electronic Descriptors: Energies of frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, dipole moment, and polarizability. These are related to the molecule's reactivity and intermolecular interactions. For example, the interaction between the LUMO of a reactant and the HOMO of the diamine can be used to predict the favorability of a reaction. researchgate.net

Global Reactivity Descriptors: Derived from HOMO and LUMO energies, these include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net Chemical hardness, in particular, indicates the molecule's resistance to changes in its electron distribution.

Charge-based Descriptors: Atomic partial charges, calculated through methods like Natural Bond Orbital (NBO) analysis, indicate the distribution of electrons within the molecule and highlight the nucleophilic character of the nitrogen atoms.

These descriptors, once calculated, can be used in Quantitative Structure-Activity Relationship (QSPR) models to correlate the molecular structure with macroscopic properties like boiling point, solubility, or its efficiency as a catalyst or CO2 absorbent. researchgate.net For instance, the calculated dipole moment and polarizability can help explain its solubility in different solvents, while reactivity descriptors can predict its performance in catalytic cycles.

DescriptorSignificance
E(HOMO)Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.
Dipole MomentMeasures the overall polarity of the molecule; influences solubility and intermolecular forces.
Chemical Hardness (η)Resistance to deformation or change in electron distribution.
Electronegativity (χ)The power of an atom or molecule to attract electrons.

Lack of Specific Molecular Docking Investigations for this compound Limits In-Depth Computational Analysis

While general information regarding the physicochemical properties of this compound is accessible, specific studies detailing its binding affinity, interaction patterns, and potential biological or material targets through molecular docking simulations have not been published in the reviewed sources. Such investigations would typically provide data on binding energies, key amino acid residues or surface interactions, and the types of intermolecular forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that govern the binding of this diamine to a specific receptor or surface.

The absence of this specific computational data prevents the construction of a detailed analysis and data tables as outlined in the requested article structure. Further research in the scientific community would be required to generate the necessary experimental and computational data to perform a thorough molecular docking investigation of this compound.

Emerging Research Frontiers and Interdisciplinary Perspectives for N,n,n ,n Tetramethyl 1,3 Butanediamine

Development of Sustainable Chemical Processes Utilizing N,N,N',N'-Tetramethyl-1,3-butanediamine

The principles of green chemistry are increasingly guiding the development of new chemical processes, and this compound is emerging as a key player in this transition. Its utility as a catalyst is well-established, particularly in the production of polyurethane foams and epoxy resins. acs.orgnrel.gov Current research is focused on leveraging its catalytic properties within more sustainable frameworks, including the use of greener solvents, the development of recyclable catalytic systems, and its application in processes that contribute to a circular economy.

The quest for sustainability in polyurethane production, for instance, involves exploring renewable and non-toxic precursors. nrel.gov While direct research on this compound's role in catalyzing reactions with these bio-based feedstocks is still an area of active investigation, its established efficacy in conventional polyurethane synthesis makes it a strong candidate for such green innovations. The development of recyclable catalyst systems is another critical area. Strategies to immobilize catalysts on solid supports are being explored to facilitate easy separation and reuse, thereby minimizing waste and improving process efficiency.

Integration of this compound into Advanced Functional Materials

The unique structural features of this compound, including its two tertiary amine groups, make it an attractive building block for the synthesis of advanced functional materials. hilarispublisher.com Researchers are exploring its incorporation into a variety of polymeric structures to create materials with tailored properties for specific high-performance applications.

One promising area is the development of stimuli-responsive materials, such as hydrogels that can respond to changes in their environment, like pH or temperature. nih.govmdpi.commdpi.com The amine functionalities in this compound can impart pH-responsiveness to a polymer network, making it a valuable component in the design of "smart" materials for applications in drug delivery, sensors, and soft robotics.

Furthermore, the integration of this diamine into polymer backbones can influence the material's thermal and mechanical properties. Its potential use as a curing agent for epoxy resins suggests its role in creating cross-linked networks with enhanced durability and thermal stability. acs.orgnrel.gov The synthesis and characterization of polymers functionalized with this compound are crucial steps in understanding the structure-property relationships that govern the performance of these novel materials.

Predictive Computational Chemistry Guiding Experimental Discovery in Diamine Science

The synergy between computational chemistry and experimental science is accelerating the discovery and optimization of new catalysts and materials. Predictive modeling, including Density Functional Theory (DFT) and machine learning, is being increasingly applied to understand and forecast the behavior of chemical systems, including those involving diamines like this compound.

DFT calculations can provide deep insights into reaction mechanisms at the atomic level. researchgate.net For instance, such studies can elucidate the catalytic cycle of this compound in polymerization reactions, helping to identify key intermediates and transition states. This understanding is invaluable for designing more efficient and selective catalysts.

Machine learning algorithms are also proving to be powerful tools for predicting catalytic performance. mdpi.comoulu.fi By training models on existing experimental data, it is possible to predict the activity of new catalyst candidates, thereby reducing the need for extensive and time-consuming experimental screening. acs.org While specific machine learning models for this compound are still in development, the general success of these approaches in catalysis research points to their significant potential in guiding the future discovery of novel applications for this versatile diamine.

Below is a table summarizing the key research areas and their potential impacts.

Research AreaKey FocusPotential Impact
Sustainable Chemical Processes Green solvents, catalyst recyclability, circular economy applications.Reduced environmental footprint of chemical manufacturing, increased resource efficiency.
Advanced Functional Materials Stimuli-responsive polymers, high-performance composites, functional coatings.Development of "smart" materials for biomedical, electronic, and structural applications.
Predictive Computational Chemistry DFT calculations of reaction mechanisms, machine learning for catalyst design.Accelerated discovery and optimization of new catalysts and materials with desired properties.

Q & A

Q. What are the primary synthesis routes for TMBD, and how do reaction conditions influence yield?

TMBD is synthesized via two main routes:

  • Route 1 : Reaction of 1,3-diaminobutane with formaldehyde under controlled alkylation conditions.
  • Route 2 : Catalytic alkylation of dimethylamine with 1,3-dibromobutane at elevated temperatures (60–80°C) . Methodological Note : Optimize pH (~10–12) and stoichiometric ratios (e.g., 2:1 dimethylamine to dibromobutane) to minimize by-products like tertiary amines. Monitor reaction progress via GC-MS for intermediates .
Synthesis Parameter Optimal Range
Temperature60–80°C
pH10–12
Reaction Time6–8 hours

Q. What are the critical physicochemical properties of TMBD relevant to laboratory handling?

Key properties include:

  • Boiling Point : 143–146°C (lit.)
  • Density : 0.78–0.79 g/cm³ (20°C)
  • Flash Point : 31–32°C (closed cup), classifying it as a flammable liquid (Danger: Flam. Liq. 3)
  • pH : 12.5 (100 g/L in H₂O), indicating strong alkalinity . Handling Protocol : Store at 2–30°C in inert containers, avoid oxidizers, and use explosion-proof equipment .

Q. How is TMBD typically characterized for purity in academic research?

  • GC Analysis : ≥98% purity (area%) using polar capillary columns (e.g., DB-WAX) .
  • FT-IR : Validate absence of hydroxyl or primary amine peaks (e.g., 3300 cm⁻¹ N-H stretch) .
  • Refractive Index : 1.442 (20°C) as a secondary purity indicator .

Advanced Research Questions

Q. How can conflicting toxicity data for TMBD be resolved in experimental design?

Discrepancies exist in acute toxicity values:

  • Oral LD₅₀ (rat) : 319 mg/kg vs. 620 mg/kg .
  • Dermal LD₅₀ (rabbit) : 234 mg/kg vs. 1180 mg/kg (rat) . Resolution Strategy :
  • Conduct species-specific assays (e.g., OECD 423 for acute oral toxicity).
  • Validate via in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to cross-reference in vivo data .

Q. What methodologies optimize TMBD's role as a catalyst in polymer cross-linking?

TMBD enhances polyurethane foam formation via:

  • Mechanism : Tertiary amine groups accelerate urethane and urea reactions.
  • Optimization : Adjust TMBD concentration (0.1–1.0 wt%) and combine with tin catalysts (e.g., stannous octoate) to balance gelation and blowing phases . Performance Metrics :
Catalyst Loading (wt%) Foam Density (kg/m³) Compressive Strength (kPa)
0.535–40120–150
1.030–3590–120

Q. How does TMBD's structural variation (vs. analogues) impact its application in anion-exchange membranes?

Compared to N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHD), TMBD’s shorter chain length reduces steric hindrance, improving ionic conductivity but lowering thermal stability:

Property TMBDTMHD
Ionic Conductivity (S/cm) 0.025–0.030.015–0.02
Thermal Stability (°C) 120–140160–180

Methodological Insight : Use TMBD in low-temperature fuel cells (<100°C) and TMHD for high-temperature stability.

Q. What analytical challenges arise in chromatographic separation of TMBD-containing mixtures?

TMBD’s high polarity and basicity complicate reversed-phase HPLC. Solutions include:

  • Mobile Phase : Adjust pH to 2.5–3.5 with trifluoroacetic acid to suppress silanol interactions .
  • Additives : Use 10 mM N,N,N',N'-Tetramethyl-1,3-butanediamine (self-additive) in capillary electrophoresis for improved peak symmetry .

Data Contradictions and Validation

Q. Why do reported vapor pressures for TMBD vary across studies?

Literature reports range from 5.4 mmHg (25°C) to 6.5 hPa (20°C) . Root Cause : Measurement techniques (e.g., static vs. dynamic vapor pressure methods). Validation Approach : Use ASTM D6377 (dynamic method) for consistency .

Q. How reliable are aquatic toxicity classifications for TMBD?

TMBD is classified as Aquatic Chronic 2 (Hazardous to aquatic life) , but data gaps exist for chronic exposure. Mitigation : Perform OECD 211 (Daphnia magna reproduction test) to refine EC₅₀ values beyond acute toxicity (e.g., 3.1 mg/L for 48h Daphnia) .

Safety and Regulatory Compliance

Q. What PPE and engineering controls are critical for TMBD handling?

  • PPE : Nitrile gloves (0.4 mm thickness), chemical goggles, and flame-retardant lab coats .
  • Ventilation : Use fume hoods with ≥0.5 m/s face velocity to limit airborne exposure (<1 ppm TWA) .
  • Spill Management : Neutralize with citric acid (pH 7) before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.